(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid
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Overview
Description
(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique azetidine ring structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the protection of amino groups, followed by cyclization to form the azetidine ring. The benzyloxycarbonyl group is introduced to protect the amino functionality during the synthesis .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-carboxylic acid
- (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-phosphonic acid
Uniqueness
Compared to similar compounds, (2S,3S)-3-(((Benzyloxy)carbonyl)amino)-2-methyl-4-oxoazetidine-1-sulfonic acid exhibits unique reactivity due to the presence of the sulfonic acid group. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
97949-41-2 |
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Molecular Formula |
C12H14N2O6S |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
(2S,3S)-2-methyl-4-oxo-3-(phenylmethoxycarbonylamino)azetidine-1-sulfonic acid |
InChI |
InChI=1S/C12H14N2O6S/c1-8-10(11(15)14(8)21(17,18)19)13-12(16)20-7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,17,18,19)/t8-,10-/m0/s1 |
InChI Key |
WSEXZMQCIOWBAE-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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